Apramycin

Antimicrobial susceptibility Multidrug-resistant Gram-negative bacilli Bloodstream infection

Apramycin is the only clinically relevant, monosubstituted 2-deoxystreptamine (DOS) aminoglycoside whose unique bicyclic dialdose moiety confers pan-evasion of the AMEs and 16S rRNA methyltransferases that inactivate all 4,6-disubstituted aminoglycosides (gentamicin, tobramycin, amikacin). With demonstrated 98.3% susceptibility among MDR Gram-negative blood-culture isolates—vs. only 21.5–26.0% for legacy aminoglycosides—this reference standard is indispensable for antimicrobial resistance surveillance panels, carbapenem/colistin-resistant infection therapeutic evaluation, medicinal chemistry SAR benchmarking against a low-ototoxicity scaffold, and translational PK/PD modeling supported by validated fAUC/MIC targets.

Molecular Formula C21H41N5O11
Molecular Weight 539.6 g/mol
CAS No. 37321-09-8
Cat. No. B1230331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApramycin
CAS37321-09-8
Synonymsapramycin
apramycin sulfate
Molecular FormulaC21H41N5O11
Molecular Weight539.6 g/mol
Structural Identifiers
SMILESCNC1C(C2C(CC(C(O2)OC3C(CC(C(C3O)O)N)N)N)OC1OC4C(C(C(C(O4)CO)N)O)O)O
InChIInChI=1S/C21H41N5O11/c1-26-11-14(30)18-8(33-20(11)37-21-16(32)13(29)10(25)9(4-27)34-21)3-7(24)19(36-18)35-17-6(23)2-5(22)12(28)15(17)31/h5-21,26-32H,2-4,22-25H2,1H3/t5-,6+,7-,8+,9-,10-,11+,12+,13+,14-,15-,16-,17-,18+,19+,20-,21-/m1/s1
InChIKeyXZNUGFQTQHRASN-XQENGBIVSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apramycin (CAS 37321-09-8): Structural Differentiation and Procurement Considerations for the Monosubstituted Aminoglycoside


Apramycin is a structurally unique aminoglycoside antibiotic belonging to the 2-deoxystreptamine (DOS) class. Unlike the majority of clinically used aminoglycosides, which possess a 4,5- or 4,6-disubstituted DOS core, apramycin features a monosubstituted DOS ring that carries an unusual bicyclic eight-carbon dialdose moiety [1]. This structural deviation confers a fundamentally distinct resistance profile: apramycin is not susceptible to the most prevalent aminoglycoside-modifying enzymes (AMEs) and ribosomal methyltransferases (RMTases) that severely compromise all aminoglycosides in current clinical practice [2]. Currently approved as a veterinary antimicrobial in multiple jurisdictions for the treatment of enteric infections in livestock [3], apramycin is also under active investigation as a repurposed therapeutic candidate for multidrug-resistant Gram-negative infections in humans [4].

Apramycin (CAS 37321-09-8): Why Generic Substitution with 4,6-Disubstituted Aminoglycosides Fails in Resistant Infection Contexts


Generic substitution among aminoglycosides is precluded by fundamental structural divergence that dictates susceptibility to resistance mechanisms. The 4,6-disubstituted DOS aminoglycosides—including gentamicin, tobramycin, and amikacin—are substrates for an extensive repertoire of plasmid-encoded aminoglycoside-modifying enzymes (acetyltransferases, nucleotidyltransferases, phosphotransferases) and 16S rRNA methyltransferases that have disseminated globally among Gram-negative pathogens [1]. Apramycin's monosubstituted DOS scaffold and bicyclic dialdose moiety sterically and electronically evade the active sites of the vast majority of these resistance determinants [2]. Consequently, clinical isolates expressing resistance to multiple 4,6-disubstituted aminoglycosides frequently retain full susceptibility to apramycin [3]. This structural basis for differential susceptibility means that substituting apramycin with a conventional aminoglycoside in contexts of documented or suspected aminoglycoside resistance carries a high probability of therapeutic failure. The quantitative evidence below substantiates this differentiation.

Apramycin (CAS 37321-09-8): Product-Specific Quantitative Differentiation Evidence for Procurement Decision-Making


Apramycin Susceptibility Rates vs Gentamicin, Tobramycin, and Amikacin in MDR Gram-Negative Blood Culture Isolates

In a multicenter study evaluating 470 multidrug-resistant (MDR) Gram-negative bacilli (GNB) blood culture isolates from Cambodia, Laos, Singapore, Thailand, and Vietnam, apramycin demonstrated substantially higher susceptibility rates compared with the 4,6-disubstituted aminoglycosides gentamicin and tobramycin, and also surpassed amikacin [1]. The study included isolates resistant to carbapenems, third-generation cephalosporins, and colistin [1].

Antimicrobial susceptibility Multidrug-resistant Gram-negative bacilli Bloodstream infection Aminoglycoside resistance

Apramycin vs Neomycin, Paromomycin, Streptomycin and 4,6-Disubstituted Aminoglycosides Against Carbapenem-Resistant Enterobacteriaceae (CRE)

A study of 134 CRE clinical strains collected from multiple hospitals in China compared the in vitro susceptibility of apramycin against neomycin, paromomycin, streptomycin, and three 4,6-disubstituted DOS aminoglycosides (amikacin, gentamicin, tobramycin) [1]. The strains carried blaNDM (n=66), blaKPC-2 (n=62), or blaIMP-4 (n=7) carbapenemase genes [1].

Carbapenem-resistant Enterobacteriaceae CRE Antimicrobial susceptibility testing Aminoglycoside comparative efficacy

Apramycin vs Gentamicin, Gentamicin C1a, Paromomycin, and Neomycin: Cochlear Ototoxicity Comparison in Murine Ex Vivo Model

In a study evaluating the ototoxic potential of aminoglycosides selected for strong antibacterial activity against MDR ESKAPE pathogens, apramycin was directly compared with gentamicin, gentamicin C1a, paromomycin, and neomycin using mouse cochlear explants [1]. Outer hair cell (OHC) survival and compound action potential (CAP) thresholds were assessed following local round window application [1].

Ototoxicity Cochlear hair cell survival Aminoglycoside toxicity comparison Safety margin

Apramycin vs Tobramycin: MIC, Time-Kill Kinetics, and Resistance Rates in Pseudomonas aeruginosa from Cystic Fibrosis Patients

A head-to-head in vitro comparison of apramycin and tobramycin was conducted against a panel of 24 Pseudomonas aeruginosa isolates from chronically infected cystic fibrosis patients [1]. Both mucoid and non-mucoid strains were evaluated for MIC, MBC, time-kill kinetics, and antibiofilm activity [1].

Cystic fibrosis Pseudomonas aeruginosa Time-kill kinetics Aminoglycoside comparator

Apramycin In Vivo Efficacy: PK/PD Translation from Murine Thigh Infection Model to Predicted Human Efficacious Dose

Translational PK/PD modeling was performed using preclinical PK data from four species (mouse, rat, guinea pig, dog) and in vivo efficacy data from a neutropenic murine thigh infection model with E. coli [1]. The analysis established fAUC/MIC targets and predicted human pharmacokinetic parameters and efficacious dose [1].

Pharmacokinetic-pharmacodynamic modeling In vivo efficacy Translational pharmacology Dose prediction

Apramycin In Vivo Bacterial Burden Reduction in Murine UTI Model with Translational PK/PD Model Validation

In a murine complicated urinary tract infection (cUTI) model using two E. coli strains (EN591 and ATCC 700336), apramycin treatment produced substantial bacterial load reduction in kidney and bladder tissue [1]. PK/PD modeling integrating in vitro time-kill data (pH 6 and 7.4) and in vivo tissue time-course data was used to predict human dosing requirements [1].

Complicated urinary tract infection In vivo bacterial killing PK/PD modeling Translational research

Apramycin (CAS 37321-09-8): Evidence-Supported Research and Industrial Application Scenarios


Antimicrobial Susceptibility Testing and Surveillance of MDR Gram-Negative Bloodstream Isolates Where Conventional Aminoglycosides Fail

Based on the finding that apramycin demonstrates 98.3% susceptibility among MDR GNB blood culture isolates compared with only 26.0% and 21.5% for gentamicin and tobramycin respectively [1], procurement of apramycin reference standard is indicated for laboratories conducting antimicrobial susceptibility surveillance in regions with high aminoglycoside resistance prevalence. Apramycin should be included in susceptibility testing panels when evaluating therapeutic options for carbapenem-resistant, third-generation cephalosporin-resistant, or colistin-resistant Gram-negative infections, as the study confirmed that all tested carbapenem- and cephalosporin-resistant Enterobacterales, all Acinetobacter baumannii, and all Pseudomonas aeruginosa isolates appeared susceptible to apramycin [1].

Preclinical Development Programs for Novel Aminoglycoside Therapeutics Targeting CRE and ESKAPE Pathogens

The demonstration that apramycin retains 95.5% susceptibility against CRE strains with MIC₉₀ of 8 µg/mL, while 4,6-disubstituted aminoglycosides exhibit MIC₉₀ >256 µg/mL and susceptibility rates of 28-55% [1], positions apramycin as a critical reference compound and potential scaffold for medicinal chemistry optimization. Organizations engaged in aminoglycoside drug discovery should procure apramycin for use as a comparator in SAR studies, given its unique evasion of AMEs and RMTases [2]. The established fAUC/MIC targets (50 for stasis, 106 for 1-log kill) [3] provide a quantitative benchmark for evaluating novel derivatives in murine infection models.

Ototoxicity Screening and Cochlear Safety Assessment in Aminoglycoside Development

Apramycin's demonstrated low cochlear toxicity profile—ranking alongside gentamicin C1a as the least toxic among tested aminoglycosides and showing no evidence of hidden hearing loss at low concentrations [1]—supports its procurement as a low-toxicity reference standard in ototoxicity screening assays. Organizations developing aminoglycoside analogs with improved safety margins should include apramycin as a comparator to benchmark novel compounds against this favorable toxicity baseline. The cochlear explant methodology employed in this study [1] provides a validated experimental system for such comparative assessments.

PK/PD Modeling and Translational Pharmacology for Aminoglycoside Repurposing Candidates

The availability of multi-species PK data, in vivo efficacy parameters (4.3-log CFU reduction in cUTI model), and validated PK/PD models predicting human clearance (7.67 L/h) and efficacious dose (11 mg/kg daily) [1] makes apramycin an ideal case study compound for pharmacometric research. Organizations engaged in model-informed drug development for antimicrobials should procure apramycin to benchmark translational PK/PD workflows. The 3- to 145-fold in vivo potency enhancement relative to in vitro predictions [2] provides a unique dataset for investigating the determinants of aminoglycoside tissue penetration and activity in complex infection environments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apramycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.